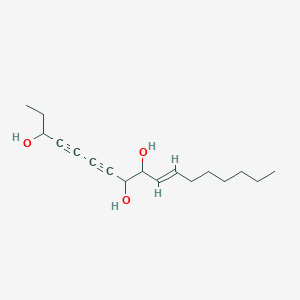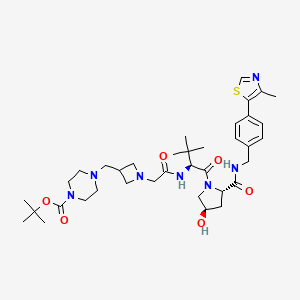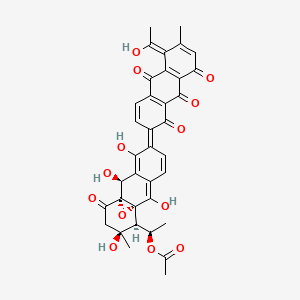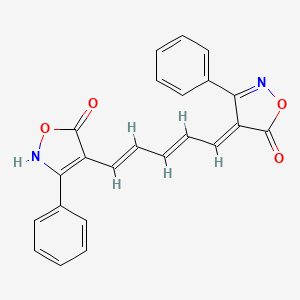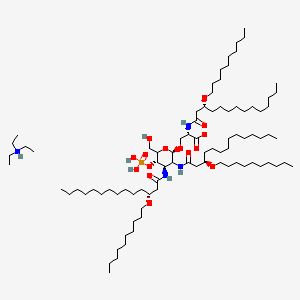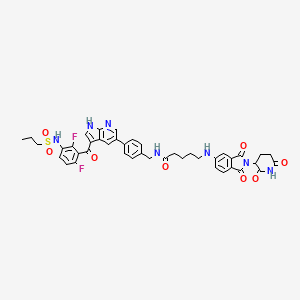
PROTAC BRAF-V600E degrader-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROTAC BRAF-V600E degrader-2 is a potent and selective degrader of the BRAF-V600E mutant protein. This compound is designed to target and degrade the BRAF-V600E kinase, which is a common mutation found in various cancers, including melanoma. The compound exhibits high selectivity for the mutant BRAF-V600E over the wild-type BRAF, making it a promising candidate for targeted cancer therapy .
Vorbereitungsmethoden
The synthesis of PROTAC BRAF-V600E degrader-2 involves multiple steps, including the formation of a bifunctional molecule that can bind both the target protein (BRAF-V600E) and an E3 ubiquitin ligase. The synthetic route typically includes the following steps:
Formation of the ligand for BRAF-V600E: This involves synthesizing a molecule that can specifically bind to the BRAF-V600E kinase domain.
Formation of the ligand for the E3 ubiquitin ligase: This involves synthesizing a molecule that can bind to the E3 ubiquitin ligase, such as cereblon.
Linking the two ligands: The two ligands are connected via a linker to form the final PROTAC molecule.
Analyse Chemischer Reaktionen
PROTAC BRAF-V600E degrader-2 undergoes several types of chemical reactions, including:
Binding reactions: The compound binds to both the BRAF-V600E kinase and the E3 ubiquitin ligase.
Ubiquitination: The binding of the PROTAC molecule facilitates the ubiquitination of the BRAF-V600E protein, marking it for degradation by the proteasome.
Degradation: The ubiquitinated BRAF-V600E protein is recognized and degraded by the proteasome.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific reaction conditions such as temperature and pH. The major product formed from these reactions is the degraded BRAF-V600E protein.
Wissenschaftliche Forschungsanwendungen
PROTAC BRAF-V600E degrader-2 has several scientific research applications, including:
Cancer research: The compound is used to study the effects of BRAF-V600E degradation on cancer cell growth and survival.
Drug development: The compound serves as a model for developing other PROTAC-based therapies targeting different proteins involved in cancer and other diseases.
Biological research: The compound is used to study the mechanisms of protein degradation and the role of BRAF-V600E in cellular signaling pathways.
Wirkmechanismus
The mechanism of action of PROTAC BRAF-V600E degrader-2 involves the following steps:
Binding to BRAF-V600E: The compound binds to the BRAF-V600E kinase domain with high affinity.
Recruitment of E3 ubiquitin ligase: The compound also binds to an E3 ubiquitin ligase, such as cereblon, bringing the two proteins into close proximity.
Ubiquitination and degradation: The proximity of the E3 ubiquitin ligase facilitates the ubiquitination of the BRAF-V600E protein, marking it for degradation by the proteasome. .
Vergleich Mit ähnlichen Verbindungen
PROTAC BRAF-V600E degrader-2 is unique in its high selectivity for the BRAF-V600E mutant over the wild-type BRAF. Similar compounds include:
Eigenschaften
Molekularformel |
C42H39F2N7O8S |
|---|---|
Molekulargewicht |
839.9 g/mol |
IUPAC-Name |
N-[[4-[3-[2,6-difluoro-3-(propylsulfonylamino)benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]phenyl]methyl]-5-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]pentanamide |
InChI |
InChI=1S/C42H39F2N7O8S/c1-2-17-60(58,59)50-32-13-12-31(43)36(37(32)44)38(54)30-22-48-39-28(30)18-25(21-47-39)24-8-6-23(7-9-24)20-46-34(52)5-3-4-16-45-26-10-11-27-29(19-26)42(57)51(41(27)56)33-14-15-35(53)49-40(33)55/h6-13,18-19,21-22,33,45,50H,2-5,14-17,20H2,1H3,(H,46,52)(H,47,48)(H,49,53,55) |
InChI-Schlüssel |
AAIPPJPUZKZIHC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)CNC(=O)CCCCNC5=CC6=C(C=C5)C(=O)N(C6=O)C7CCC(=O)NC7=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-[[5-[(1R)-cyclohex-2-en-1-yl]sulfanyl-4-pyridin-3-yl-1,2,4-triazol-3-yl]methoxy]-2,5-difluorophenyl]prop-2-ynyl N-(1-methylpiperidin-4-yl)carbamate](/img/structure/B12383285.png)
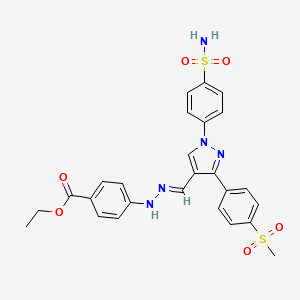
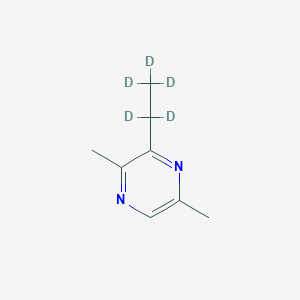
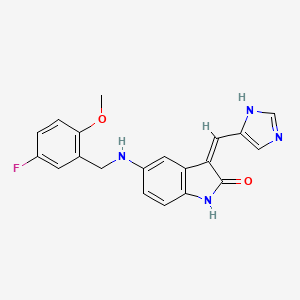
![2-(3,3,4,4,5,5,5-heptadeuteriopentyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B12383304.png)

